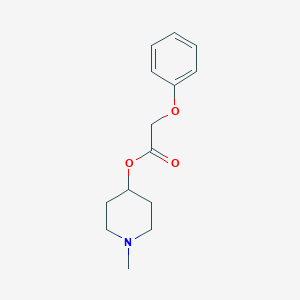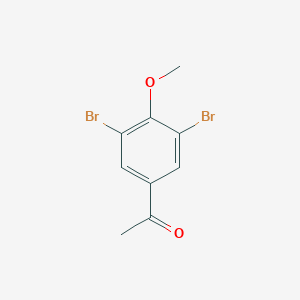
1-(3,5-Dibromo-4-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dibromo-4-methoxyphenyl)ethanone is a chemical compound that belongs to the class of organic compounds known as benzoyl derivatives. It is commonly used in scientific research as a starting material for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dibromo-4-methoxyphenyl)ethanone is not well understood. However, it is believed that the compound exerts its biological activity by interacting with cellular targets and modulating their function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(3,5-Dibromo-4-methoxyphenyl)ethanone are not well characterized. However, studies have reported that the compound exhibits antitumor, antiviral, antifungal, and antibacterial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3,5-Dibromo-4-methoxyphenyl)ethanone in lab experiments is its versatility as a starting material for the synthesis of various compounds. Additionally, the compound is relatively easy to synthesize and purify. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the use of 1-(3,5-Dibromo-4-methoxyphenyl)ethanone in scientific research. One potential direction is the synthesis of novel benzoylphenylurea and benzoylthiourea derivatives that exhibit improved biological activity. Additionally, the compound could be used as a starting material for the synthesis of other classes of compounds that exhibit biological activity. Finally, further studies are needed to elucidate the mechanism of action of 1-(3,5-Dibromo-4-methoxyphenyl)ethanone and to better understand its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 1-(3,5-Dibromo-4-methoxyphenyl)ethanone involves the reaction of 3,5-dibromo-4-methoxybenzoyl chloride with ethyl acetate in the presence of a base such as sodium hydroxide. The reaction proceeds through an acylation reaction, where the acyl chloride reacts with the ethyl acetate to form the desired product. The reaction is typically carried out under reflux conditions for several hours, and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
1-(3,5-Dibromo-4-methoxyphenyl)ethanone is widely used in scientific research as a starting material for the synthesis of various compounds. It is commonly used in the synthesis of benzoylphenylurea derivatives, which have been shown to exhibit antitumor and antiviral activities. Additionally, it is used in the synthesis of benzoylthiourea derivatives, which have been reported to exhibit antifungal and antibacterial activities.
Propiedades
Número CAS |
79324-79-1 |
|---|---|
Nombre del producto |
1-(3,5-Dibromo-4-methoxyphenyl)ethanone |
Fórmula molecular |
C9H8Br2O2 |
Peso molecular |
307.97 g/mol |
Nombre IUPAC |
1-(3,5-dibromo-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Br2O2/c1-5(12)6-3-7(10)9(13-2)8(11)4-6/h3-4H,1-2H3 |
Clave InChI |
YZLSJKQCNFBAOB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)OC)Br |
SMILES canónico |
CC(=O)C1=CC(=C(C(=C1)Br)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



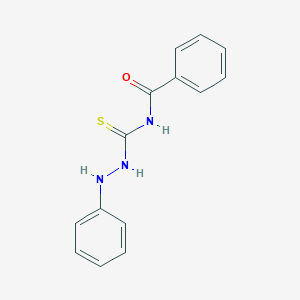
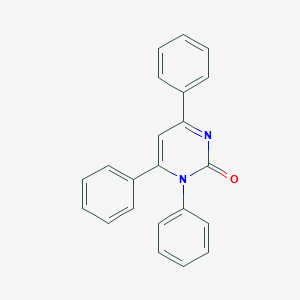
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B184654.png)
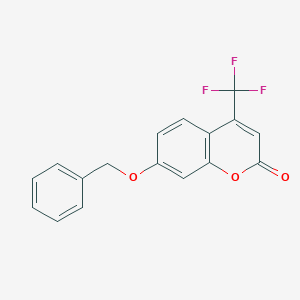
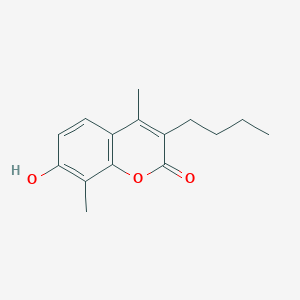
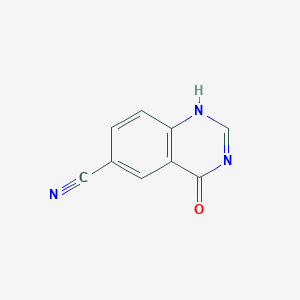
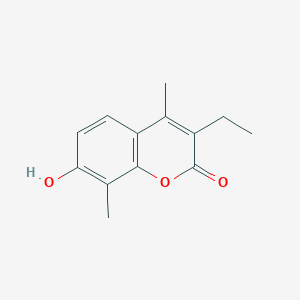
![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)
![5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B184664.png)
![6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184665.png)
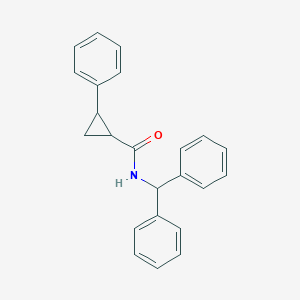
![6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184668.png)
